MFCD01869253
Description
MFCD01869253 is a chemical compound cataloged under the MDL number this compound. According to the available evidence, it is sold in quantities of 100 mg, 250 mg, and 1000 mg, with prices ranging from $48 to $149 USD . However, critical structural and physicochemical data—such as molecular formula, molecular weight, solubility, and biological activity—are absent from the provided evidence. This lack of detailed information limits a comprehensive characterization of the compound.
Properties
IUPAC Name |
3-(4-phenoxybutanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(10-5-11-22-15-8-2-1-3-9-15)18-14-7-4-6-13(12-14)17(20)21/h1-4,6-9,12H,5,10-11H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVDIZUJFCVWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD01869253 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it often includes steps such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Industrial methods may also involve the use of advanced purification techniques such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: MFCD01869253 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions involving this compound are carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions might need specific solvents and temperatures.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
MFCD01869253 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: this compound is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of MFCD01869253 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are conducted to understand these interactions at the molecular level, providing insights into its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below, we outline a framework for such comparisons, drawing on examples from other MDL-numbered compounds (e.g., MFCD13195646, MFCD11044885) .
Structural and Physicochemical Properties
Compounds with similar MDL numbers often share structural motifs or functional groups. For instance:
- MFCD13195646 (CAS 1046861-20-4): A boronic acid derivative with the formula C₆H₅BBrClO₂, molecular weight 235.27 g/mol, and high gastrointestinal (GI) absorption .
- MFCD11044885 (CAS 918538-05-3): A heterocyclic compound (C₆H₃Cl₂N₃) with a molecular weight of 188.01 g/mol and moderate solubility (0.24 mg/mL) .
Hypothetically, if MFCD01869253 belongs to a related class (e.g., boronic acids or heterocycles), its properties might align with these compounds. A comparative table based on typical parameters is provided below:
Limitations and Recommendations
The absence of structural and experimental data for this compound significantly restricts a definitive comparison. Future studies should prioritize:
Structural Elucidation : NMR, MS, or X-ray crystallography to determine molecular architecture.
Property Profiling : Measurement of solubility, lipophilicity, and bioactivity.
Expanded Literature Review : Access to databases like PubChem or Reaxys for additional analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
